Cas no 2228504-67-2 (5-bromo-2-(1,1-difluoro-3-hydroxypropyl)phenol)
5-bromo-2-(1,1-difluoro-3-hydroxypropyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-2-(1,1-difluoro-3-hydroxypropyl)phenol
- EN300-1946672
- 2228504-67-2
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- Inchi: 1S/C9H9BrF2O2/c10-6-1-2-7(8(14)5-6)9(11,12)3-4-13/h1-2,5,13-14H,3-4H2
- InChI Key: JEUKVIGFQCQVHY-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)O)C(CCO)(F)F
Computed Properties
- Exact Mass: 265.97540g/mol
- Monoisotopic Mass: 265.97540g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 40.5Ų
5-bromo-2-(1,1-difluoro-3-hydroxypropyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1946672-0.05g |
5-bromo-2-(1,1-difluoro-3-hydroxypropyl)phenol |
2228504-67-2 | 0.05g |
$1188.0 | 2023-09-17 | ||
| Enamine | EN300-1946672-0.1g |
5-bromo-2-(1,1-difluoro-3-hydroxypropyl)phenol |
2228504-67-2 | 0.1g |
$1244.0 | 2023-09-17 | ||
| Enamine | EN300-1946672-0.25g |
5-bromo-2-(1,1-difluoro-3-hydroxypropyl)phenol |
2228504-67-2 | 0.25g |
$1300.0 | 2023-09-17 | ||
| Enamine | EN300-1946672-0.5g |
5-bromo-2-(1,1-difluoro-3-hydroxypropyl)phenol |
2228504-67-2 | 0.5g |
$1357.0 | 2023-09-17 | ||
| Enamine | EN300-1946672-1.0g |
5-bromo-2-(1,1-difluoro-3-hydroxypropyl)phenol |
2228504-67-2 | 1g |
$1414.0 | 2023-06-01 | ||
| Enamine | EN300-1946672-2.5g |
5-bromo-2-(1,1-difluoro-3-hydroxypropyl)phenol |
2228504-67-2 | 2.5g |
$2771.0 | 2023-09-17 | ||
| Enamine | EN300-1946672-5.0g |
5-bromo-2-(1,1-difluoro-3-hydroxypropyl)phenol |
2228504-67-2 | 5g |
$4102.0 | 2023-06-01 | ||
| Enamine | EN300-1946672-10.0g |
5-bromo-2-(1,1-difluoro-3-hydroxypropyl)phenol |
2228504-67-2 | 10g |
$6082.0 | 2023-06-01 | ||
| Enamine | EN300-1946672-1g |
5-bromo-2-(1,1-difluoro-3-hydroxypropyl)phenol |
2228504-67-2 | 1g |
$1414.0 | 2023-09-17 | ||
| Enamine | EN300-1946672-5g |
5-bromo-2-(1,1-difluoro-3-hydroxypropyl)phenol |
2228504-67-2 | 5g |
$4102.0 | 2023-09-17 |
5-bromo-2-(1,1-difluoro-3-hydroxypropyl)phenol Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 5-bromo-2-(1,1-difluoro-3-hydroxypropyl)phenol
Comprehensive Overview of 5-bromo-2-(1,1-difluoro-3-hydroxypropyl)phenol (CAS No. 2228504-67-2): Properties, Applications, and Research Insights
The compound 5-bromo-2-(1,1-difluoro-3-hydroxypropyl)phenol (CAS No. 2228504-67-2) is a halogenated phenolic derivative with a unique molecular structure, combining bromine and difluoromethyl groups with a hydroxyl-functionalized propyl chain. This structural complexity grants it distinct physicochemical properties, making it a subject of interest in pharmaceutical research, material science, and specialty chemical synthesis. Its IUPAC name reflects the precise arrangement of substituents on the phenol ring, which is critical for understanding its reactivity and potential applications.
In recent years, the demand for fluorinated organic compounds has surged due to their enhanced stability, bioavailability, and lipophilicity—properties highly valued in drug discovery. The presence of both bromo and difluoro groups in this molecule aligns with trends in medicinal chemistry, where such motifs are leveraged to improve binding affinity and metabolic resistance. Researchers frequently search for "5-bromo-2-(1,1-difluoro-3-hydroxypropyl)phenol synthesis" or "CAS 2228504-67-2 applications," highlighting its relevance in cutting-edge studies.
The hydroxypropyl moiety in this compound introduces polarity, enabling solubility in aqueous-organic mixed solvents—a trait advantageous for formulation development. Analytical techniques like HPLC, NMR, and mass spectrometry are typically employed to characterize its purity and confirm its structure. Discussions in scientific forums often revolve around "spectroscopic data for 5-bromo-2-(1,1-difluoro-3-hydroxypropyl)phenol," underscoring the need for detailed analytical protocols.
From an industrial perspective, this compound falls under the category of fine chemicals, where precision in synthesis and scalability are paramount. Patent literature reveals its utility as an intermediate in the preparation of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. Queries such as "2228504-67-2 supplier" or "5-bromo-2-(1,1-difluoro-3-hydroxypropyl)phenol price" indicate commercial interest, though availability remains limited to specialized manufacturers.
Environmental and safety profiles of halogenated phenols are another hot topic. While 5-bromo-2-(1,1-difluoro-3-hydroxypropyl)phenol is not classified as hazardous under standard regulations, proper handling protocols are recommended due to its structural similarity to other halogenated aromatics. Searches like "CAS 2228504-67-2 safety data sheet" reflect user concerns about workplace safety and regulatory compliance.
Innovations in green chemistry have also influenced the synthesis routes for such compounds. Recent publications explore catalytic methods to reduce waste and improve atom economy in bromo- and fluoro-functionalized phenol production. Keywords like "sustainable synthesis of 5-bromo-2-(1,1-difluoro-3-hydroxypropyl)phenol" resonate with the growing emphasis on eco-friendly processes.
In summary, 5-bromo-2-(1,1-difluoro-3-hydroxypropyl)phenol (CAS No. 2228504-67-2) exemplifies the intersection of structural ingenuity and practical utility. Its multifaceted applications—from drug development to advanced material design—coupled with evolving synthetic methodologies, position it as a compound of enduring scientific and industrial significance.
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